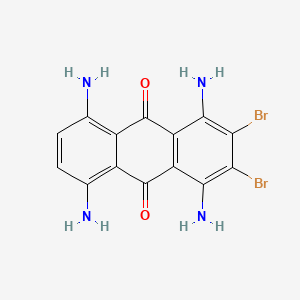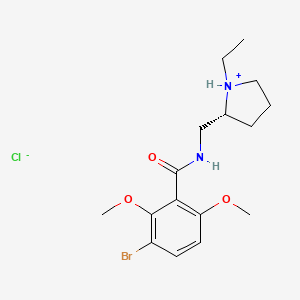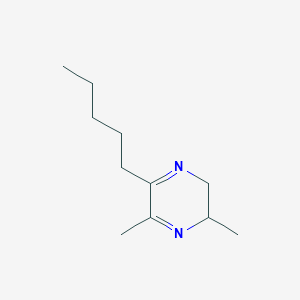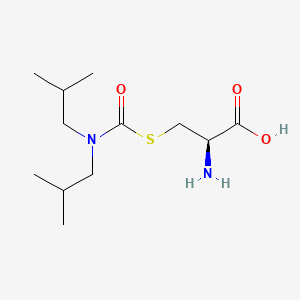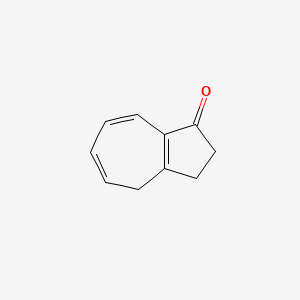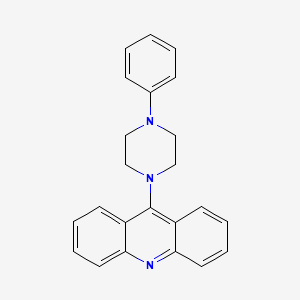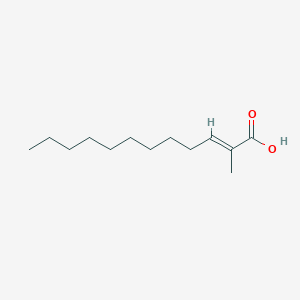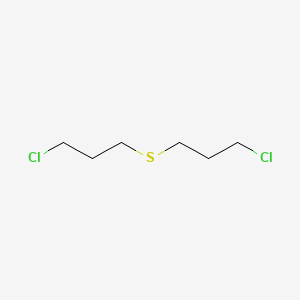
Propane, 1,1'-thiobis(3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,1’-thiobis(3-chloro-) is a chemical compound with the molecular formula C₆H₁₂Cl₂S and a molecular weight of 187.13 g/mol . . This compound is characterized by the presence of two 3-chloropropyl groups attached to a sulfur atom, forming a sulfide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane, 1,1’-thiobis(3-chloro-) can be synthesized through the reaction of 3-chloropropanol with thionyl chloride, followed by the reaction with sodium sulfide. The reaction conditions typically involve:
Reaction of 3-chloropropanol with thionyl chloride: This step converts 3-chloropropanol to 3-chloropropyl chloride.
Reaction with sodium sulfide: The 3-chloropropyl chloride is then reacted with sodium sulfide to form Propane, 1,1’-thiobis(3-chloro-).
Industrial Production Methods
The industrial production of Propane, 1,1’-thiobis(3-chloro-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,1’-thiobis(3-chloro-) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are usually performed under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hydroxypropyl sulfide, 3-aminopropyl sulfide, or 3-mercaptopropyl sulfide.
Oxidation Reactions: The major products include sulfoxides and sulfones, such as bis(3-chloropropyl) sulfoxide and bis(3-chloropropyl) sulfone.
Wissenschaftliche Forschungsanwendungen
Propane, 1,1’-thiobis(3-chloro-) has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of Propane, 1,1’-thiobis(3-chloro-) involves its ability to undergo substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with proteins or enzymes, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-chloropropyl) ether: Similar in structure but contains an ether linkage instead of a sulfide linkage.
Bis(3-chloropropyl) disulfide: Contains a disulfide linkage instead of a single sulfide linkage.
Bis(3-chloropropyl) sulfone: Contains a sulfone group instead of a sulfide linkage.
Uniqueness
Propane, 1,1’-thiobis(3-chloro-) is unique due to its specific sulfide linkage, which imparts distinct chemical reactivity and properties compared to similar compounds. Its ability to undergo both substitution and oxidation reactions makes it a versatile compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
55882-21-8 |
|---|---|
Molekularformel |
C6H12Cl2S |
Molekulargewicht |
187.13 g/mol |
IUPAC-Name |
1-chloro-3-(3-chloropropylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c7-3-1-5-9-6-2-4-8/h1-6H2 |
InChI-Schlüssel |
VDTHWBLOSZIMMN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCCCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
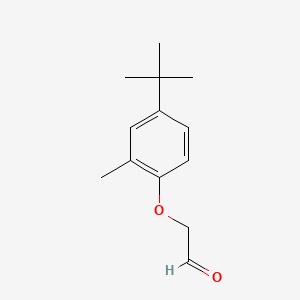
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
